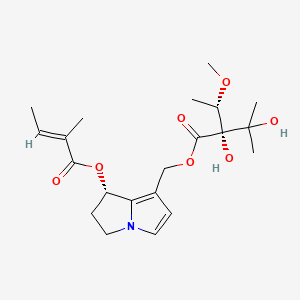
Dehydrolasiocarpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrolasiocarpine is a pyrrolizidine alkaloid.
Wissenschaftliche Forschungsanwendungen
Dehydrolasiocarpine is a pyrrolizidine alkaloid (PA) metabolite that has applications and implications in toxicology and phototoxicity research. PAs are poisonous compounds affecting livestock, wildlife, and humans . this compound, a pyrrolic metabolite, is generated through metabolic activation of PAs and can bind to cellular protein and DNA, leading to hepatotoxicity, genotoxicity, and tumorigenicity .
Scientific Research Applications
- Lipid Peroxidation Studies this compound, along with other dehydro-PAs, has been shown to induce lipid peroxidation when exposed to UVA irradiation . In the presence of a lipid like methyl linoleate, this compound caused lipid peroxidation in a light dose-responsive manner . Singlet oxygen and superoxide radicals mediate this process, suggesting the generation of reactive oxygen species (ROS) .
- Phototoxicity Research Research indicates that this compound and other dehydro-PAs are active metabolites responsible for skin cancer formation and PA-induced secondary photosensitization . When dehydro-PAs are present in the skin and exposed to sunlight, they can induce ROS and lipid peroxidation .
- Metabolic Studies Lasiocarpine, a parent PA, can be oxidized into this compound, a potentially toxic metabolite . Additionally, a new metabolite at m/z 136 can be produced through the EC oxidation of lasiocarpine .
- ** світлини and DNA Adduct Formation** Dehydro-PAs can form DNA adducts, which are biomarkers of PA exposure and potential indicators of PA-induced tumorigenicity .
Data Table: Lipid Peroxidation Induced by UVA Irradiation
The following data illustrates the levels of lipid peroxidation induced by UVA irradiation of various compounds, including dehydromonocrotaline and dehydroheliotrine (structurally similar to this compound), in the presence of methyl linoleate :
| Chemical | Methyl linoleate hydroperoxide (mM) |
|---|---|
| UVA 14 J/cm2 | |
| Methyl linoleate | 0.87 ± 0.11 |
| Dehydromonocrotaline | 11.05 ± 1.30 |
| Dehydroheliotrine | 11.77 ± 0.45 |
These results indicate that dehydromonocrotaline and dehydroheliotrine significantly increase lipid peroxidation upon UVA irradiation compared to the control (methyl linoleate alone) .
Analytical Methods
Analytical methods for detecting and quantifying pyrrolizidine alkaloids (PAs) and their metabolites, such as this compound, involve several techniques :
Eigenschaften
CAS-Nummer |
23092-98-0 |
|---|---|
Molekularformel |
C21H31NO7 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
[(7S)-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C21H31NO7/c1-7-13(2)18(23)29-16-9-11-22-10-8-15(17(16)22)12-28-19(24)21(26,14(3)27-6)20(4,5)25/h7-8,10,14,16,25-26H,9,11-12H2,1-6H3/b13-7+/t14-,16-,21-/m0/s1 |
InChI-Schlüssel |
IAXLVILDXLCQDO-AXDYITGWSA-N |
SMILES |
CC=C(C)C(=O)OC1CCN2C1=C(C=C2)COC(=O)C(C(C)OC)(C(C)(C)O)O |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1CCN2C1=C(C=C2)COC(=O)[C@@]([C@H](C)OC)(C(C)(C)O)O |
Kanonische SMILES |
CC=C(C)C(=O)OC1CCN2C1=C(C=C2)COC(=O)C(C(C)OC)(C(C)(C)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dehydrolasiocarpine; Lasiocarpine, didehydro-; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















